N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
“N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a complex organic compound that contains several functional groups. It has a fluorobenzyl group, a phenyl group, a pyrrole ring, and an acetamide group. Each of these groups can confer different properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorobenzyl and phenyl groups are aromatic, the pyrrole ring is a heterocycle, and the acetamide group contains a carbonyl and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its lipophilicity, and the presence of an amide could allow for hydrogen bonding .Scientific Research Applications
Photovoltaic Efficiency and Optical Properties
A study on benzothiazolinone acetamide analogs, including compounds with similar structures to N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, explored their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light-harvesting efficiency (LHE) and favorable free energy for electron injection, indicating their potential application in photovoltaic cells. Additionally, their non-linear optical (NLO) activity was assessed, suggesting potential uses in NLO devices (Mary et al., 2020).
Anticancer Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide were synthesized and evaluated for their anti-inflammatory activity, which is often a precursor to exploring anticancer properties due to the role of inflammation in cancer progression. Among these derivatives, significant anti-inflammatory activity was observed, suggesting a potential pathway for anticancer research (Sunder & Maleraju, 2013).
Anticonvulsant Activities
A study on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives highlighted the anticonvulsant activities of these compounds. Derivatives with the alpha-furan-2-yl, alpha-oxazol-2-yl, and alpha-thiazol-2-yl groups demonstrated exceptional protection against induced seizures in mice, comparable to phenytoin, a well-known anticonvulsant drug. This indicates the potential of this compound analogs in developing new anticonvulsant therapies (Kohn et al., 1993).
Antiallergic Agents
Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents synthesized a series of compounds to identify novel antiallergic compounds. One particular compound demonstrated potency significantly higher than astemizole, a reference drug, in an ovalbumin-induced histamine release assay. This suggests the relevance of structural analogs of this compound in the development of antiallergic medications (Menciu et al., 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-phenyl-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-11-5-4-10-16(17)14-21-19(23)18(22-12-6-7-13-22)15-8-2-1-3-9-15/h1-13,18H,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHNPCRTSDRHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=C2F)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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